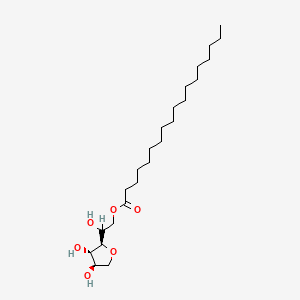![molecular formula C30H22F6O4 B8771458 2-[4-[[3,5-bis[4-(trifluoromethyl)phenyl]phenyl]methoxy]-2-methylphenoxy]acetic acid](/img/structure/B8771458.png)
2-[4-[[3,5-bis[4-(trifluoromethyl)phenyl]phenyl]methoxy]-2-methylphenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Acetic acid, 2-[4-[[4,4’‘-bis(trifluoromethyl)[1,1’:3’,1’‘-terphenyl]-5’-yl]methoxy]-2-methylphenoxy]- is a complex organic compound characterized by the presence of trifluoromethyl groups and a terphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process requires specific reagents and conditions, such as the use of radical initiators and controlled temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The use of specialized catalysts and solvents can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Acetic acid, 2-[4-[[4,4’‘-bis(trifluoromethyl)[1,1’:3’,1’‘-terphenyl]-5’-yl]methoxy]-2-methylphenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The presence of trifluoromethyl groups allows for substitution reactions, particularly in the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
Acetic acid, 2-[4-[[4,4’‘-bis(trifluoromethyl)[1,1’:3’,1’‘-terphenyl]-5’-yl]methoxy]-2-methylphenoxy]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
作用機序
The mechanism of action of acetic acid, 2-[4-[[4,4’‘-bis(trifluoromethyl)[1,1’:3’,1’‘-terphenyl]-5’-yl]methoxy]-2-methylphenoxy]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and terphenyl structure contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects.
類似化合物との比較
Similar Compounds
- 2’,5’-Bis(trifluoromethyl)-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid
- 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid
- 2,2,2-Trifluoroethyl acetate
Uniqueness
Compared to similar compounds, acetic acid, 2-[4-[[4,4’‘-bis(trifluoromethyl)[1,1’:3’,1’‘-terphenyl]-5’-yl]methoxy]-2-methylphenoxy]- stands out due to its specific combination of trifluoromethyl groups and terphenyl structure. This unique arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in research and industry.
特性
分子式 |
C30H22F6O4 |
|---|---|
分子量 |
560.5 g/mol |
IUPAC名 |
2-[4-[[3,5-bis[4-(trifluoromethyl)phenyl]phenyl]methoxy]-2-methylphenoxy]acetic acid |
InChI |
InChI=1S/C30H22F6O4/c1-18-12-26(10-11-27(18)40-17-28(37)38)39-16-19-13-22(20-2-6-24(7-3-20)29(31,32)33)15-23(14-19)21-4-8-25(9-5-21)30(34,35)36/h2-15H,16-17H2,1H3,(H,37,38) |
InChIキー |
ZKICTBITKAPJOB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OCC2=CC(=CC(=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F)OCC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Amino-4-(3-nitroanilino)pyrido[4,3-d]pyrimidine](/img/structure/B8771376.png)





![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-chloro-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B8771416.png)

![N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4'-cyanobiphenyl-2-carboxamide](/img/structure/B8771453.png)





